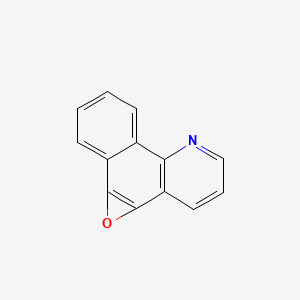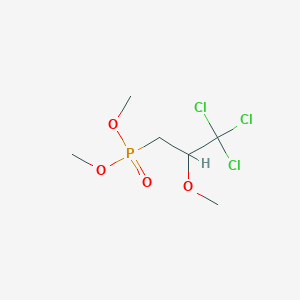
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate typically involves the reaction of trichloropropyl compounds with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate include:
- Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Dimethyl (trichlorohydroxyethyl)phosphonate
- Dimethyl (1-hydroxy-2,2,2-trichloroethyl)phosphonate
Uniqueness
What sets this compound apart is its unique structural configuration, which imparts distinct reactivity and chemical properties. Its methoxypropyl group provides additional versatility in chemical reactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66288-43-5 |
|---|---|
Molekularformel |
C6H12Cl3O4P |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
1,1,1-trichloro-3-dimethoxyphosphoryl-2-methoxypropane |
InChI |
InChI=1S/C6H12Cl3O4P/c1-11-5(6(7,8)9)4-14(10,12-2)13-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
IBPOHTUREKSNIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CP(=O)(OC)OC)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


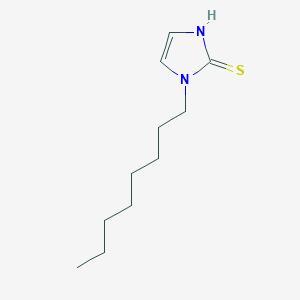
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)

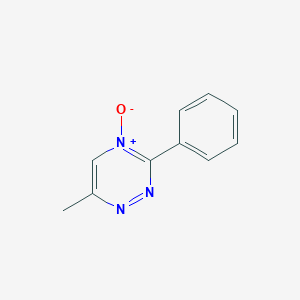
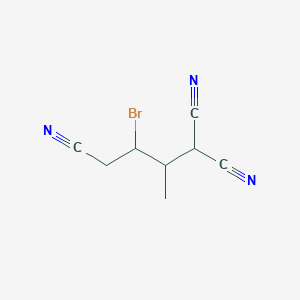

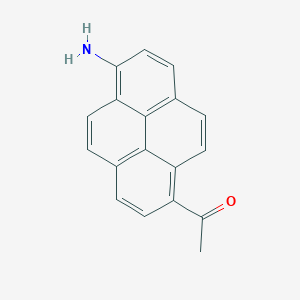

![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)


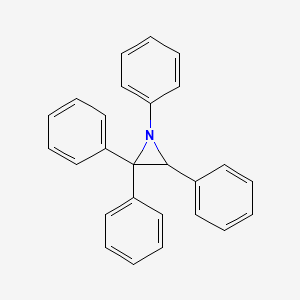
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
